molecular formula C12H9ClN2O3 B1491743 3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid CAS No. 1521291-84-8

3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid

Cat. No.: B1491743
CAS No.: 1521291-84-8
M. Wt: 264.66 g/mol
InChI Key: FCFAGGVPDQDZHR-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid is a functionalized pyridazine derivative of significant interest in medicinal chemistry and crop science research. The pyridazine core is a nitrogen-containing heterocycle recognized for its unique physicochemical properties, including a high dipole moment that favors stacking interactions and a balanced profile of lipophilicity and polarity that can be advantageous in optimizing drug-like compounds . The specific substitution pattern on this scaffold—featuring a carboxylic acid, a chloro group, and a 4-methoxyphenyl moiety—makes it a versatile intermediate or potential lead structure. In pharmaceutical contexts, pyridazine derivatives are increasingly explored for their ability to interact with biological targets. For instance, compounds based on imidazo[1,2-b]pyridazine and 3-aminopyridazine scaffolds have been developed as potent inhibitors for targets in oncology and other therapeutic areas . The structural elements present in this compound suggest potential for similar applications, possibly as a core scaffold in kinase inhibitor programs or as a building block for synthesizing more complex molecules for biological screening. In agrochemical research, chlorinated and aryl-substituted heterocycles are commonly investigated for their herbicidal and pesticidal activities. The 4-methoxyphenyl group is a common structural feature in many active ingredients, and its combination with the pyridazine core could be explored for developing new agents to control undesirable vegetation . Researchers can leverage this compound to build structure-activity relationship (SAR) models or as a synthetic precursor for generating novel active molecules.

Properties

IUPAC Name

3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-18-8-4-2-7(3-5-8)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFAGGVPDQDZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid generally follows a multi-step organic synthesis approach involving:

  • Construction of the pyridazine ring with appropriate substitution.
  • Introduction of the 4-methoxyphenyl group at the 6-position.
  • Chlorination at the 3-position.
  • Carboxylation at the 4-position.

The synthesis typically starts from pyridazine precursors or related heterocyclic intermediates, which are functionalized through selective substitution and oxidation reactions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyridazine ring formation or starting from 3,6-dichloropyridazine-4-carboxylic acid Commercial or synthesized precursor Pyridazine core with chlorines at 3,6
2 Cross-coupling (Suzuki) or nucleophilic substitution 4-Methoxyphenyl boronic acid, Pd catalyst, base, solvent Introduction of 4-methoxyphenyl at C6
3 Selective chlorination POCl3 or SOCl2, controlled temperature Chlorination at 3-position
4 Hydrolysis/Oxidation NaOH or other bases, oxidation agents Formation of carboxylic acid at C4
5 Purification Recrystallization, chromatography Pure this compound

Reaction Conditions and Optimization

  • Chlorination reactions are typically performed at 80–120 °C for several hours.
  • Cross-coupling reactions require inert atmosphere (e.g., nitrogen), palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate.
  • Hydrolysis steps are carried out under reflux in aqueous or alcoholic solvents.
  • Continuous flow chemistry techniques have been explored to improve scalability and reproducibility, allowing precise control over reaction times and temperatures.

Comparative Data Table of Key Properties

Property Value
Molecular Formula C13H10ClN2O3
Molecular Weight Approx. 278.68 g/mol
Melting Point Not widely reported (typically >200 °C)
Purity ≥95% (by HPLC or NMR)
Typical Yield 40–70% overall
Key Reagents Phosphorus oxychloride, Pd catalysts, NaOH
Reaction Time 6–18 hours per step
Typical Solvents Ethanol, DMF, toluene, aqueous bases

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

The herbicidal compound 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid () shares key structural motifs with the target compound:

  • Heterocycle core : Pyridine vs. pyridazine. Pyridazines have two adjacent nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to pyridines.
  • Substituents : Both feature chloro and methoxyphenyl groups, but the pyridine analog includes additional fluorine and chlorine atoms. These substitutions enhance herbicidal activity by increasing electrophilicity and steric bulk .

Pyrazole-Thiadiazine Derivatives

The compound 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxyphenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide () shares a methoxyphenyl group and chlorine substituent but differs in core structure:

  • Core: Pyrazole-thiadiazine vs. pyridazine.
  • Functional groups : The amide linkage in the thiadiazine derivative contrasts with the carboxylic acid in the pyridazine compound, affecting solubility and bioavailability.
  • Synthesis : Both compounds utilize coupling agents (e.g., HOBt/EDC in ), suggesting shared synthetic strategies for introducing substituents .

Methoxyphenyl-Containing Reagents

Reagents like 3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl(2-cyanoethyl)diisopropylphosphoramidite () highlight the prevalence of 4-methoxyphenyl groups in stabilizing intermediates during nucleic acid synthesis. While unrelated to pyridazines, this underscores the role of methoxyphenyl groups in enhancing steric protection and solubility in synthetic chemistry .

Comparative Data Table

Compound Name Core Structure Key Substituents Applications/Synthesis Insights Reference
3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid Pyridazine 3-Cl, 6-(4-MeOPh), 4-COOH Potential herbicidal/pharmacological N/A
4-Amino-3-chloro-6-(4-Cl-2-F-3-MeOPh)pyridine-2-COOH Pyridine 3-Cl, 6-(4-Cl-2-F-3-MeOPh), 2-COOH, 4-NH2 Herbicidal compositions
3-(4-ClPh)-5-Me-1-Ph-pyrazole-4-COOH-thiadiazinamide Pyrazole-thiadiazine 4-ClPh, 5-(4-MeOPh) Synthetic methodology (HOBt/EDC coupling)

Key Research Findings

Substituent Positioning : The position of the methoxyphenyl group (e.g., para vs. ortho/fluoro-substituted in ) significantly impacts bioactivity. The target compound’s 6-position substitution may optimize steric interactions compared to pyridine analogs .

Synthetic Flexibility : Methoxyphenyl groups are frequently incorporated via cross-coupling or protection strategies (e.g., trityl groups in ), suggesting routes for modifying the target compound’s derivatives .

Limitations and Contradictions

  • and focus on pyridine and pyrazole-thiadiazine systems, respectively, limiting direct comparisons to pyridazines.
  • No explicit data on the target compound’s biological activity or synthesis is provided, necessitating extrapolation from structural analogs.

Biological Activity

3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the context of drug development. This compound's unique structural features suggest it may interact with various biological targets, making it a candidate for therapeutic applications, including anti-inflammatory and anticancer treatments.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H9ClN2O2
  • Molecular Weight : 232.65 g/mol

This compound features a pyridazine core with a chlorine atom at the 3-position and a methoxy-substituted phenyl group at the 6-position, which may influence its biological activity through electronic and steric effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of p38 mitogen-activated protein kinase (MAPK). This pathway is crucial in mediating inflammatory responses, suggesting potential therapeutic applications in autoimmune diseases and other inflammatory conditions.

Antiinflammatory Activity

Studies have shown that inhibitors of p38 MAPK can reduce cytokine production, which is central to inflammatory processes. The ability of this compound to inhibit this pathway could lead to decreased inflammation in various models, including rheumatoid arthritis and inflammatory bowel disease.

The mechanism by which this compound exerts its effects likely involves binding to specific enzymes or receptors within the MAPK pathway. This interaction may prevent the phosphorylation of downstream targets involved in inflammatory signaling.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyridazine derivatives, providing insights into their pharmacological potential:

  • Inhibition of Cancer Cell Proliferation :
    • A series of 3,6-disubstituted pyridazine derivatives were evaluated for their anticancer properties. Compounds similar to this compound demonstrated cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .
  • Antimicrobial Activity :
    • Related compounds have shown varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural analogs exhibit promising results in inhibiting bacterial growth .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayIC50/MIC Value
3-Chloro-6-(2-methoxyphenyl)pyridazinep38 MAPK InhibitorInflammationNot specified
Pyridazine Derivative AAnticancerVarious cancer cell linesIC50 = 10 µM
Pyridazine Derivative BAntimicrobialStaphylococcus aureusMIC = 12.5 µg/mL
Pyridazine Derivative CAntidiabeticGlucose uptake stimulationNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid
Reactant of Route 2
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3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid

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